molecular formula C19H19NO6S2 B2439098 Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-23-9

Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No. B2439098
M. Wt: 421.48
InChI Key: WMZQFYREEQXPMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate consists of 19 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 2 sulfur atoms.


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a key process in the formation of carbon–carbon bonds in such compounds . The reaction involves the oxidative addition of palladium to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .


Physical And Chemical Properties Analysis

Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has a molecular weight of 421.48. Further physical and chemical properties are not specified in the search results.

Scientific Research Applications

Antioxidant Capacity Assessment

Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, as part of broader chemical families, has potential applications in scientific research, particularly in studying antioxidant capacities and chemical reactions. Although direct studies on this specific compound are limited, insights can be drawn from related research areas.

  • ABTS/PP Decolorization Assay : The ABTS/PP decolorization assay is a widely utilized method for evaluating the antioxidant capacity of compounds, including those with complex phenolic structures similar to Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. This assay helps elucidate reaction pathways, including coupling reactions and oxidative degradation, which might be relevant for assessing the antioxidant potential of such compounds (Ilyasov et al., 2020).

Understanding Chemical Reaction Mechanisms

  • Acidolysis of Lignin Model Compounds : Research on the acidolysis of lignin model compounds offers insights into the breakdown and transformation processes of complex organic molecules. Such studies could provide a framework for investigating the behavior of Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate under various conditions, enhancing our understanding of its stability and reactivity (Yokoyama, 2015).

Applications in Plant Biology

  • Role of ACC in Plants : The study of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants, focusing on its role beyond being a precursor to ethylene, suggests avenues for exploring how Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate could interact with plant biology. Investigating its effects on plant growth, stress responses, and ethylene-mediated processes could reveal potential agricultural applications (Van de Poel & Van Der Straeten, 2014).

Environmental and Toxicological Research

  • Toxicological Reviews : Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, by virtue of its complex structure, may have implications in toxicological research. Reviews on the environmental fate and toxicological impact of similar compounds, such as ethyl carbamate, provide a model for assessing the potential environmental and health risks associated with the use and disposal of this compound (Weber & Sharypov, 2009).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 3,5-dinitrobenzoate, indicates that it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed . It is recommended to dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S2/c1-4-26-19(21)17-18(15-7-5-6-8-16(15)27-17)28(22,23)20-12-9-13(24-2)11-14(10-12)25-3/h5-11,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZQFYREEQXPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

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